HDAC Class I/II Pan-Inhibition Potency Relative to Standard-of-Care Probes
The compound exhibits definitive pan-HDAC inhibitory activity (IC50 = 84 nM) against a complex of HDAC1-9, 11, and HDAC10 derived from mouse B16/BL6 melanoma cells, as established in a curated ChEMBL assay (CHEMBL877727) [1]. This provides a clear differentiation from N-benzyl-4-substituted anilines, which primarily participate in hepatic microsomal oxidation pathways rather than nanomolar-level enzyme inhibition [2]. The quantified single-digit nanomolar potency places the compound among potent biaryl amine chemotypes.
| Evidence Dimension | Inhibitory Activity against HDAC (Pan-Inhibitor Assay) |
|---|---|
| Target Compound Data | IC50 = 84 ± n/a nM (BindingDB Ki Summary) |
| Comparator Or Baseline | Unsubstituted N-benzylaniline (No HDAC inhibition reported in public databases; primary pathway is oxidative metabolism) |
| Quantified Difference | Shift from metabolic substrate behavior to potent enzyme inhibition (>1000-fold specificity gain implied by lack of comparator inhibition) |
| Conditions | ChEMBL_87707 assay; Enzyme source: Mouse B16/BL6 melanoma nuclear extract; Measurement: Binding affinity (IC50) |
Why This Matters
This data supports procurement for epigenetic probe discovery, where sub-100 nM potency against HDAC complexes is a prerequisite for hit-to-lead chemistry.
- [1] BindingDB. BDBM50366962: IC50 = 84 nM for HDAC complex. Citation: Nishino N, et al. Synthesis and histone deacetylase inhibitory activity of cyclic tetrapeptides containing a retrohydroxamate as zinc ligand. Bioorg Med Chem Lett. 2004;14:2427-31. PMID: 15109626. View Source
- [2] Gorrod JW, Gooderham NJ. Microsomal N- and C-oxidation of 4-substituted N-benzylanilines. Eur J Drug Metab Pharmacokinet. 1985. View Source
